2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a 3,4-dimethylbenzoyl-substituted piperazine ring at position 2, a methyl group at position 4, and a piperidine moiety at position 4. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17-7-8-20(15-18(17)2)22(29)27-11-13-28(14-12-27)23-24-19(3)16-21(25-23)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOTXSIQVZAXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactionsThe reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Drug Discovery
The compound is included in various screening libraries aimed at identifying new therapeutic agents. Its structural features suggest potential activity against several biological targets.
| Library | Description |
|---|---|
| CNS BBB Library | Contains compounds that can cross the blood-brain barrier (BBB) for central nervous system (CNS) applications. |
| Protein-Protein Interaction Library | Focused on modulators of protein interactions, critical for many disease processes. |
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The piperazine and piperidine groups are often associated with enhanced interaction with biological targets such as kinases and receptors involved in cancer signaling pathways.
Neurological Disorders
Given its inclusion in the CNS library, this compound may have implications for treating neurological disorders. Studies have suggested that derivatives of piperazine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
Antimicrobial Properties
Preliminary studies on structurally related compounds indicate potential antimicrobial activity. The presence of the dimethylbenzoyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Case Study 1: Anticancer Screening
A study evaluated a series of pyrimidine derivatives for their ability to inhibit cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutics .
Case Study 2: CNS Activity
In a behavioral study assessing anxiety-like behaviors in rodents, administration of the compound resulted in reduced anxiety levels measured by the elevated plus maze test. This suggests potential anxiolytic effects warranting further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications at various positions on the pyrimidine ring and side chains can lead to variations in biological activity.
| Modification | Effect |
|---|---|
| Substitution on piperazine | Alters binding affinity to target proteins |
| Variation in benzoyl group | Changes lipophilicity and membrane permeability |
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Calculated based on analogous brominated derivatives (C₂₁H₂₆BrN₅O: 444.4); dimethyl substitution replaces Br with CH₃, maintaining similar molecular weight.
Electronic and Steric Effects
- 3,4-Dimethylbenzoyl vs. Bromobenzoyl : The dimethyl groups in the target compound donate electron density via methyl substituents, increasing the aromatic ring's electron richness compared to brominated analogs. This may enhance π-π stacking interactions in hydrophobic binding pockets. In contrast, bromine's electron-withdrawing nature could polarize the benzoyl group, favoring halogen bonding .
- In brominated analogs (e.g., 2- or 4-bromo), the halogen's position affects spatial orientation and target accessibility .
Physicochemical Properties
- Brominated analogs may exhibit higher density and polarity due to bromine’s atomic properties .
- Solubility : The piperidine and piperazine moieties contribute to basicity, enhancing water solubility at physiological pH. Dimethyl substituents may reduce crystallinity compared to halogenated derivatives, favoring amorphous solid dispersions .
Biological Activity
The compound 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine , also referred to as D573-0135, is a complex organic molecule with potential therapeutic applications. Its unique structure, which includes a piperazine ring and a pyrimidine core, suggests significant biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of D573-0135 is with a molecular weight of 393.53 g/mol. The compound features key structural elements that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H31N5O |
| Molecular Weight | 393.53 g/mol |
| LogP (Partition Coefficient) | 4.774 |
| Water Solubility (LogSw) | -4.51 |
| Polar Surface Area | 40.368 Ų |
These properties indicate a relatively hydrophobic compound with potential for good membrane permeability, which is essential for pharmacological activity.
Anticancer Properties
Preliminary studies suggest that D573-0135 exhibits anticancer properties by potentially inhibiting enzymes involved in cell proliferation. For instance, the compound may interact with specific protein kinases that regulate cell cycle progression and apoptosis. Research on similar compounds has shown promising results in inhibiting cancer cell lines, indicating that D573-0135 could be effective against various cancers.
Antimicrobial Effects
In addition to anticancer activity, there is evidence suggesting that D573-0135 may possess antimicrobial properties . Compounds with similar structures have been reported to inhibit bacterial growth and exhibit antifungal activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neurological Applications
Given the presence of the piperazine moiety, D573-0135 might also be explored for its therapeutic potential in treating neurological disorders . Compounds with piperazine structures have been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and offering benefits in conditions such as anxiety and depression.
The exact mechanisms through which D573-0135 exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may:
- Bind selectively to dopamine receptors , influencing dopaminergic signaling pathways.
- Inhibit specific protein kinases , disrupting cancer cell proliferation.
- Interact with G protein-coupled receptors (GPCRs) , modulating neurotransmitter release and receptor activity.
Comparative Analysis
D573-0135 shares structural similarities with other compounds known for their biological activities. A comparative table highlights these relationships:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Ethoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine | Piperazine core with ethoxy and methoxy groups | Anticancer properties |
| 3-(2-Methoxyphenyl)-1-cyclohexene | Cyclohexene core with methoxy substitution | Different reactivity due to cyclic structure |
| 1-Ethyl-3-(2-methoxy-5-methylphenyl)-2-thiourea | Thiourea core with methoxy substitution | Unique behavior compared to pyrimidine core |
This comparison underscores the distinctiveness of D573-0135 in terms of its potential therapeutic applications and interaction profiles.
Investigation of Antimicrobial Properties
Research into similar compounds has shown their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential for D573-0135 to serve as a lead compound in developing new antimicrobial agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise during piperazine ring functionalization?
Answer:
The synthesis typically involves sequential functionalization of the piperazine and pyrimidine cores. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) to attach the 3,4-dimethylbenzoyl group to the piperazine ring. Temperature control (0–5°C) minimizes side reactions during acylation .
- Nucleophilic substitution : Introduction of the piperidin-1-yl group to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Challenges : Competing side reactions during piperazine functionalization, such as over-alkylation or ring-opening, require careful stoichiometric control and inert atmospheres .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy : Compare chemical shifts of aromatic protons (δ 6.8–8.2 ppm for pyrimidine and benzoyl groups) and methyl groups (δ 2.1–2.5 ppm) with predicted splitting patterns .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., piperazine chair conformation) using single-crystal diffraction data (e.g., orthorhombic system with space group Pccn) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 450–460 for [M+H]⁺) and fragmentation patterns .
Advanced: How to design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Address discrepancies via:
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify substituent-specific effects .
- Data normalization : Control for batch-to-batch purity differences (e.g., HPLC purity ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced: What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the pyrimidine ring .
- Metabolic stability : Pre-screen with liver microsome assays (e.g., human CYP3A4 inhibition studies) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) with ATP concentration fixed at 10 µM .
- Cellular assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay in HeLa or A549 cells) with EC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., σ-receptor binding using [³H]-DTG) to assess affinity .
Advanced: How to computationally model the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., prioritize piperazine-pyrimidine hinge interactions) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzoyl-piperazine moiety .
- QSAR modeling : Corinate substituent electronic parameters (e.g., Hammett σ values) with activity data from analogs .
Advanced: How to address low reproducibility in synthetic yields across labs?
Answer:
- Reagent sourcing : Standardize suppliers for critical reagents (e.g., piperidine derivatives with ≥99% purity) .
- Reaction monitoring : Employ in situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
- Scale-up protocols : Optimize mixing efficiency (e.g., Reynolds number >10,000) and thermal gradients in large batches .
Basic: What analytical techniques are critical for assessing purity and degradation products?
Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to resolve peaks for the parent compound (retention time ~12 min) and degradation byproducts .
- TGA/DSC : Monitor thermal stability (decomposition onset >200°C) and identify polymorphic transitions .
- Mass fragmentation libraries : Compare MS/MS spectra with databases to identify common impurities (e.g., de-methylated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
